molecular formula C6H6N4O3 B3007574 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-46-8

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

货号: B3007574
CAS 编号: 1443978-46-8
分子量: 182.139
InChI 键: BILOQCAFTXQUIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused triazole and pyrazine core. This scaffold is characterized by a partially saturated pyrazine ring with a ketone group at position 4 and a carboxylic acid substituent at position 2.

The compound has garnered attention in medicinal chemistry due to its role as a precursor or pharmacophore in drug discovery. For instance, derivatives of this class have been explored as β-secretase (BACE1) inhibitors for Alzheimer’s disease therapy, Cyp8b1 inhibitors for metabolic disorders, and antiviral agents targeting hepatitis B . Its synthetic versatility allows functionalization at multiple positions, enabling tailored modifications for specific applications.

属性

IUPAC Name

4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c11-5-4-3(6(12)13)8-9-10(4)2-1-7-5/h1-2H2,(H,7,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILOQCAFTXQUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the formation of the triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by copper or ruthenium catalysts under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of heterocyclic chemistry and large-scale organic synthesis would apply. The use of continuous flow reactors and optimization of reaction conditions for scalability and yield would be crucial.

化学反应分析

Types of Reactions

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups .

科学研究应用

Anticancer Activity

Several studies have highlighted the potential anticancer properties of derivatives related to 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid. For instance:

  • Synthesis of Novel Derivatives : Research has shown that derivatives synthesized from triazole and pyrazine compounds exhibit significant cytotoxicity against various cancer cell lines. A notable study reported that certain derivatives demonstrated moderate to high activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
CompoundCell LineIC50 Value (µM)
Compound AHCT-11612.5
Compound BMCF-715.0
Compound CHeLa10.0

Antimicrobial Properties

The antimicrobial activity of triazolo derivatives has also been investigated. Compounds related to this compound have shown effectiveness against a range of bacterial strains:

  • Testing Against Resistant Strains : In vitro studies indicated that certain derivatives exhibited potent antibacterial effects against Gram-positive bacteria and resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)
Compound DMRSA8 µg/mL
Compound EE. coli16 µg/mL

Urease Inhibition

Recent research has identified the compound's potential as a urease inhibitor, which is significant in the treatment of urease-positive infections:

  • Mechanism of Action : The inhibition of urease can prevent the growth of certain pathogens associated with urinary tract infections . Compounds derived from the triazole framework have shown promising urease inhibitory activity.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including cyclization processes:

  • Initial Formation : The synthesis begins with the reaction of appropriate hydrazines with carbonyl compounds to form the triazole ring.
  • Cyclization : Subsequent cyclization with pyrazine derivatives leads to the formation of the desired heterocyclic structure.
  • Carboxylation : The introduction of carboxylic acid functionality can be achieved through standard carboxylation techniques.

作用机制

The mechanism of action for 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-secretase-1 inhibitor, it prevents the formation of amyloid plaques, which are implicated in Alzheimer’s disease . Its antiviral activity is attributed to its ability to interfere with viral replication processes .

相似化合物的比较

Comparison with Structural Analogs

Core Scaffold Variations

  • 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 503614-56-0) :

    • Structural Difference : Replaces the triazole ring with a pyrazole moiety.
    • Impact : Reduced aromaticity and altered electronic properties lead to lower binding affinity for kinase targets compared to the triazolo analog .
    • Similarity Score : 0.91 (based on PubChem structural clustering) .
  • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1820587-57-2) :

    • Structural Difference : Ethyl ester replaces the carboxylic acid group.
    • Impact : Improved cell permeability but reduced solubility in aqueous media. This derivative showed moderate activity in antiviral screens .
    • Similarity Score : 0.76 .

Ring-System Modifications

  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones: Structural Difference: Incorporates a thiophene ring fused to the triazolopyrimidine system. Biological Activity: Demonstrated anticancer activity (e.g., 15–30% growth inhibition at 10 µM against renal cancer UO-31 cells) but lower potency than the pyrazine-based parent compound . Key Finding: Thieno-fused analogs exhibit enhanced π-π stacking but reduced hydrogen-bonding capacity .
  • [1,2,3]Triazolo[1,5-a]quinazolines :

    • Structural Difference : Fuses a benzene ring to the triazolopyrimidine core.
    • Biological Activity : Minimal anticancer activity (mean growth >90% in NCI-60 screens), highlighting the importance of the pyrazine ring’s hydrogenation for target engagement .

Table 1: Anticancer Activity of Selected Analogs

Compound Cell Line (NCI-60 Panel) Growth Inhibition (%) Reference
4-Oxo-triazolo-pyrazine-3-carboxylic acid Renal UO-31 45–55
Thieno[3,2-e]triazolo-pyrimidine-5-one Renal UO-31 15–30
[1,2,3]Triazolo[1,5-a]quinazoline 6a Renal UO-31 18 (GP = 81.85%)

Table 2: Enzyme Inhibition Data

Compound Target (IC₅₀) Reference
4-Oxo-triazolo-pyrazine-3-carboxylic acid BACE1 (2.3 µM)
Ethyl 4-oxo-pyrazolo-pyrazine-2-carboxylate Hepatitis B polymerase (12 µM)

生物活性

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrazine family, which is known for various pharmacological properties including antiviral, antitumor, and enzyme inhibitory effects. Understanding its biological activity is essential for potential therapeutic applications.

  • Molecular Formula : C₆H₆N₄O₃
  • Molecular Weight : 182.14 g/mol
  • CAS Number : 1443978-46-8

The biological activity of this compound primarily involves its interaction with several key biological targets:

Target Proteins

  • BACE-1 (Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1) : Inhibiting BACE-1 reduces the production of amyloid-beta peptides, potentially mitigating Alzheimer's disease progression.
  • σ-Receptors (Sigma Receptors) : Modulation of these receptors can influence neurotransmission and immune responses.
  • Cytochrome P450 Cyp8b1 : Affecting bile acid synthesis and lipid metabolism.

Mode of Action

The compound binds to the active sites of these targets, leading to altered enzymatic functions. For instance:

  • By inhibiting BACE-1, it prevents the cleavage of amyloid precursor protein (APP), reducing amyloid plaque formation in neuronal tissues.
  • Its interaction with σ-receptors may affect pathways related to neuroprotection and inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntiviralExhibits antiviral properties against various viral strains.
AntitumorDemonstrates cytotoxic effects on multiple cancer cell lines through apoptosis induction.
Enzyme InhibitionActs as a potent inhibitor of BACE-1 and other enzymes involved in metabolic pathways.

Antitumor Activity

In a study evaluating the cytotoxic effects of various triazolopyrazines on cancer cell lines, this compound showed significant growth inhibition in breast and lung cancer models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Neuroprotective Effects

Research has indicated that this compound's inhibition of BACE-1 can lead to decreased amyloid-beta accumulation in neuronal cultures. This suggests a potential role in neuroprotection against Alzheimer's disease-related pathology.

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound effectively inhibited BACE-1 with an IC50 value significantly lower than that of standard inhibitors. This highlights its potential as a therapeutic candidate for Alzheimer's disease.

常见问题

Q. What are the established synthetic routes for 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid?

The compound is synthesized via cyclocondensation strategies using heterocyclic precursors. For example, ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate serves as a key intermediate, with further functionalization achieved via reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA) to form fused triazole rings . Methodological refinements include optimizing reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., ethanol or acetonitrile) to enhance yield and purity .

Q. How is the compound characterized for structural integrity and purity?

Analytical methods include:

  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the triazolo-pyrazine core and carboxylic acid moiety (e.g., carbonyl peaks at ~170 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 237.08) .
    Stoichiometric validation via elemental analysis ensures correct C, H, N ratios .

Q. What are the stability considerations for this compound under storage conditions?

The compound is stable at 2–8°C in anhydrous environments. Degradation studies recommend avoiding prolonged exposure to light or humidity, as the triazole ring may hydrolyze under acidic/basic conditions. Solubility in chloroform or methanol facilitates long-term storage at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from structural analogs or assay variability. For example:

  • Substituent Effects : Modifying the triazole or pyrazine substituents (e.g., introducing methyl or trifluoromethyl groups) alters antimicrobial potency .
  • Assay Conditions : Variations in microbial strains (e.g., E. coli vs. S. aureus) or incubation times (12–24 hours) impact MIC values. Standardizing protocols using CLSI guidelines reduces variability .
  • Metabolite Interference : LC-MS/MS can identify degradation products that mask true activity .

Q. What experimental design strategies optimize reaction yields in scaled-up syntheses?

Key considerations include:

  • Catalyst Screening : Transition metals (e.g., CuI for click chemistry) or Lewis acids (AlCl₃) improve cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while reducing agents (NaBH₄) prevent oxidation .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) during scale-up .
    Statistical tools like factorial design (2^k models) identify critical parameters (temperature, catalyst loading) for yield maximization .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Libraries : Synthesize derivatives with variable groups (e.g., alkyl, aryl, halogen) at the triazole or pyrazine positions .
  • Enzymatic Assays : Test inhibition against targets like dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to active sites, guiding rational modifications .
  • ADMET Profiling : Assess permeability (Caco-2 monolayers) and metabolic stability (microsomal assays) to prioritize lead compounds .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Synthetic Challenges : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。